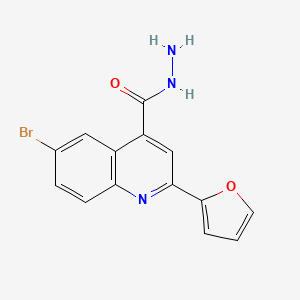
6-bromo-2-(2-furyl)-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-(2-furyl)-4-quinolinecarbohydrazide, commonly known as BFQH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in medicinal chemistry. BFQH has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mecanismo De Acción
The mechanism of action of BFQH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, BFQH has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells.
BFQH has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of various inflammatory genes. This inhibition can lead to the suppression of pro-inflammatory cytokine production and ultimately reduce inflammation.
Biochemical and Physiological Effects
BFQH has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial effects, BFQH has also been shown to exhibit antioxidant activity. This compound has been shown to scavenge free radicals and reduce oxidative stress, which is involved in the development of various diseases.
BFQH has also been shown to exhibit hepatoprotective activity. This compound has been shown to protect liver cells from various toxins and reduce liver damage. This hepatoprotective activity makes BFQH a potential candidate for the development of new drugs for liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFQH has several advantages for lab experiments. This compound is relatively easy to synthesize, and the yield of the reaction is typically high. BFQH is also stable under normal laboratory conditions, making it easy to handle and store.
One limitation of BFQH is its low solubility in water. This can make it difficult to administer in vivo and limit its potential therapeutic applications. However, various methods have been developed to improve the solubility of BFQH, such as the use of cyclodextrins and other solubilizing agents.
Direcciones Futuras
There are several future directions for the research of BFQH. One area of research is the development of new drugs for cancer therapy. BFQH has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, the development of new drug delivery systems that can improve the solubility and bioavailability of BFQH may enhance its therapeutic potential.
Another area of research is the development of new drugs for inflammatory diseases. BFQH has shown anti-inflammatory activity in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, the development of new formulations that can improve the targeted delivery of BFQH to inflamed tissues may enhance its therapeutic potential.
Finally, the development of new drugs for liver diseases is another area of research. BFQH has shown hepatoprotective activity in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, the development of new formulations that can improve the targeted delivery of BFQH to the liver may enhance its therapeutic potential.
Conclusion
In conclusion, BFQH is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. BFQH has several advantages for lab experiments, such as its ease of synthesis and stability. However, its low solubility in water is a limitation that needs to be addressed. Future research directions include the development of new drugs for cancer therapy, inflammatory diseases, and liver diseases.
Métodos De Síntesis
The synthesis of BFQH involves the reaction of 2-acetyl furan and 6-bromo-4-chloroquinoline in the presence of hydrazine hydrate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BFQH. The yield of this reaction is typically high, and the compound can be purified using standard methods such as column chromatography.
Aplicaciones Científicas De Investigación
BFQH has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer activity. BFQH has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
In addition to its anti-cancer activity, BFQH has also been shown to exhibit anti-inflammatory and anti-microbial effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. BFQH has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
6-bromo-2-(furan-2-yl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c15-8-3-4-11-9(6-8)10(14(19)18-16)7-12(17-11)13-2-1-5-20-13/h1-7H,16H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIDKTVJOXMBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

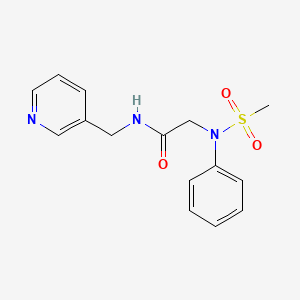

![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)

![2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5711594.png)
![N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5711603.png)
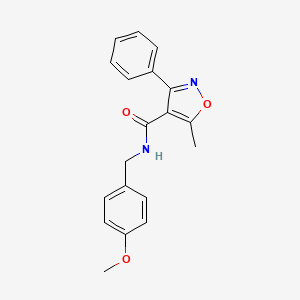
![methyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B5711613.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5711623.png)

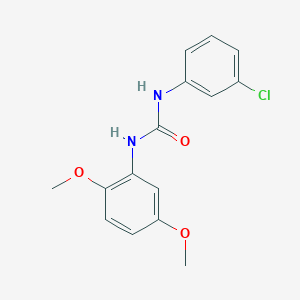
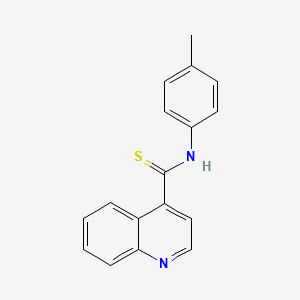
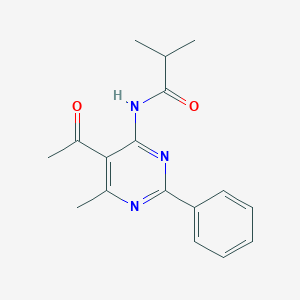
![N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711661.png)